Calcium diiodostearate
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Overview
Description
Diiodostearate calcium is a chemical compound with the molecular formula C36H66CaI4O4. It is a calcium salt of diiodostearic acid, a long-chain fatty acid.
Scientific Research Applications
Diiodostearate calcium has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound is studied for its potential role in biological systems, particularly in lipid metabolism.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of lubricants, surfactants, and other industrial chemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diiodostearate calcium typically involves the reaction of diiodostearic acid with calcium hydroxide or calcium chloride. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization .
Industrial Production Methods
In industrial settings, diiodostearate calcium can be produced by a similar method but on a larger scale. The process involves the use of large reactors and continuous stirring to ensure complete reaction. The product is then filtered, washed, and dried to obtain the final compound .
Chemical Reactions Analysis
Types of Reactions
Diiodostearate calcium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diiodostearic acid and calcium oxide.
Reduction: It can be reduced to form stearic acid and calcium iodide.
Substitution: The iodine atoms in the compound can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogen exchange reactions can be carried out using halogenating agents like chlorine or bromine.
Major Products Formed
Oxidation: Diiodostearic acid and calcium oxide.
Reduction: Stearic acid and calcium iodide.
Substitution: Various halogenated stearates and calcium halides.
Mechanism of Action
The mechanism of action of diiodostearate calcium involves its interaction with cellular membranes and proteins. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It also interacts with calcium-binding proteins, influencing various cellular processes such as signal transduction and enzyme activity .
Comparison with Similar Compounds
Similar Compounds
Calcium Stearate: A calcium salt of stearic acid, used as a lubricant and stabilizer.
Calcium Oleate: A calcium salt of oleic acid, used in the production of soaps and detergents.
Calcium Palmitate: A calcium salt of palmitic acid, used in cosmetics and pharmaceuticals.
Uniqueness
Diiodostearate calcium is unique due to the presence of iodine atoms in its structure, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific reactivity and stability .
Properties
CAS No. |
74988-01-5 |
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Molecular Formula |
C36H66CaI4O4 |
Molecular Weight |
1110.6 g/mol |
IUPAC Name |
calcium;9,12-diiodooctadecanoate |
InChI |
InChI=1S/2C18H34I2O2.Ca/c2*1-2-3-4-8-11-16(19)14-15-17(20)12-9-6-5-7-10-13-18(21)22;/h2*16-17H,2-15H2,1H3,(H,21,22);/q;;+2/p-2 |
InChI Key |
KMDFGURWVNEJQG-UHFFFAOYSA-L |
SMILES |
CCCCCCC(CCC(CCCCCCCC(=O)[O-])I)I.CCCCCCC(CCC(CCCCCCCC(=O)[O-])I)I.[Ca+2] |
Canonical SMILES |
CCCCCCC(CCC(CCCCCCCC(=O)[O-])I)I.CCCCCCC(CCC(CCCCCCCC(=O)[O-])I)I.[Ca+2] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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